REACTION_CXSMILES
|
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[O:35][C:36]([C:38](C)=[CH2:39])=[O:37].C(O)(=O)C(C)=C.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[NH2:97]CCNCCN.[Na+].[Na+].[Na+].[Na+].[Na+].O.O.P(O)(O)([O-])=O.[Na+].C(C=CC(N)=O)C=CC(N)=O.C(O)CCCCCCCCCCCC.C(C1C=CC=CC=1O)CCCCCCCC>O>[C:36]([OH:37])(=[O:35])[CH:38]=[CH2:39].[C:36]([O-:37])(=[O:35])[CH:38]=[CH2:39].[NH4+:97] |f:3.4.5.6.7.8.9.10.11.12.13,14.15.16.17,23.24|
|
Name
|
phosphoric acid ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Name
|
penta sodium diethylenetriamine pentaacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].NCCNCCN.[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
mono-sodium phosphate dihydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.P(=O)([O-])(O)O.[Na+]
|
Name
|
methylene-bisacrylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CC(=O)N)C=CC(=O)N
|
Name
|
azobisamidinopropane hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed of 75% by weight of a 2
|
Type
|
CUSTOM
|
Details
|
The dispersion obtained upon polymerisation and distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)[O-].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[O:35][C:36]([C:38](C)=[CH2:39])=[O:37].C(O)(=O)C(C)=C.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[NH2:97]CCNCCN.[Na+].[Na+].[Na+].[Na+].[Na+].O.O.P(O)(O)([O-])=O.[Na+].C(C=CC(N)=O)C=CC(N)=O.C(O)CCCCCCCCCCCC.C(C1C=CC=CC=1O)CCCCCCCC>O>[C:36]([OH:37])(=[O:35])[CH:38]=[CH2:39].[C:36]([O-:37])(=[O:35])[CH:38]=[CH2:39].[NH4+:97] |f:3.4.5.6.7.8.9.10.11.12.13,14.15.16.17,23.24|
|
Name
|
phosphoric acid ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Name
|
penta sodium diethylenetriamine pentaacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].NCCNCCN.[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
mono-sodium phosphate dihydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.P(=O)([O-])(O)O.[Na+]
|
Name
|
methylene-bisacrylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CC(=O)N)C=CC(=O)N
|
Name
|
azobisamidinopropane hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed of 75% by weight of a 2
|
Type
|
CUSTOM
|
Details
|
The dispersion obtained upon polymerisation and distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)[O-].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |